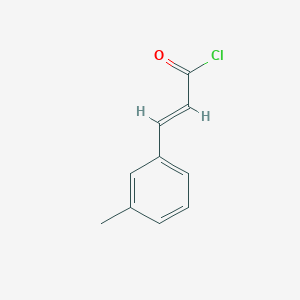

(e)-3-m-Tolylacryloyl chloride

Description

Significance of Acyl Chlorides as Electrophilic Reagents in Advanced Synthesis

Acyl chlorides are among the most reactive derivatives of carboxylic acids, a property that establishes their importance as electrophilic reagents in advanced synthesis. wikipedia.orgsaskoer.ca The carbon atom of the acyl chloride group is highly electrophilic due to the electron-withdrawing effects of both the adjacent oxygen and chlorine atoms. This high degree of electrophilicity makes them susceptible to attack by a wide variety of nucleophiles. saskoer.caquora.com

Their reactivity surpasses that of other carboxylic acid derivatives like anhydrides, esters, and amides, allowing for the facile conversion of acyl chlorides into these other functional groups. wikipedia.org Common transformations include:

Esterification: Reaction with alcohols to form esters. wikipedia.org

Amidation: Reaction with amines to yield amides. wikipedia.org

Anhydride Formation: Reaction with carboxylate salts to produce acid anhydrides. wikipedia.org

Ketone Synthesis: Acyl chlorides react with less reactive organometallic reagents, such as Gilman reagents (lithium diorganocuprates) or organocadmium reagents, to selectively form ketones. wikipedia.orgchemistrysteps.com More reactive organometallics like Grignard reagents typically lead to the formation of tertiary alcohols through a double addition. chemistrysteps.com

Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst like aluminum chloride, acyl chlorides act as potent electrophiles in electrophilic aromatic substitution reactions to introduce an acyl group onto an aromatic ring. wikipedia.orgchemistrystudent.com

This versatility makes acyl chlorides a cornerstone in synthetic organic chemistry for constructing complex molecular architectures. proprep.com

Contextualization of (E)-3-m-Tolylacryloyl Chloride within Cinnamoyl Chloride Analogs

This compound belongs to the family of cinnamoyl chloride analogs. Cinnamoyl chloride is an α,β-unsaturated acyl chloride derived from cinnamic acid. The general structure of these analogs consists of a phenyl ring connected to an acryloyl chloride moiety. The "(E)" designation in the name specifies the stereochemistry of the carbon-carbon double bond, indicating that the phenyl group and the carbonyl group are on opposite sides (trans configuration).

This compound is specifically a cinnamoyl chloride derivative where a methyl group is substituted at the meta-position (position 3) of the phenyl ring. This substitution influences the electronic properties and steric environment of the molecule compared to the parent cinnamoyl chloride or its ortho- and para-isomers. These subtle structural changes can affect the reactivity and ultimately the properties of the resulting products in a synthesis.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Isomer Position |

|---|---|---|---|---|

| (E)-Cinnamoyl chloride | 17082-09-6 | C₉H₇ClO | 166.60 | Unsubstituted |

| (E)-3-o-Tolylacryloyl chloride | 83612-52-6 | C₁₀H₉ClO | 180.63 | ortho (2-methyl) |

| This compound | 13565-04-3 | C₁₀H₉ClO | 180.63 | meta (3-methyl) |

| (E)-3-p-Tolylacryloyl chloride | 13565-07-6 | C₁₀H₉ClO | 180.63 | para (4-methyl) |

Data sourced from multiple chemical suppliers and databases. fluorochem.co.uksigmaaldrich.combldpharm.com

Overview of Research Directions Involving this compound and Related Structures

The primary research application of this compound and its analogs is as a building block for the synthesis of more complex, often biologically active, molecules. The cinnamoyl scaffold is a privileged structure in medicinal chemistry.

A significant area of research is the synthesis of chalcones and their derivatives. Chalcones, which are 1,3-diaryl-2-propen-1-ones, are synthesized through reactions like the Claisen-Schmidt condensation or by reacting cinnamoyl chlorides with aromatic compounds. researchgate.net For instance, research has been conducted on the synthesis of bischalcone derivatives, where (E)-1-{3-Hydroxy-4-[(E)-{4-[(E)-3-m-tolylacryloyl]phenyl}diazenyl]phenyl}-3-m-tolylprop-2-en-1-one was synthesized as part of a larger series of compounds. researchgate.net Chalcones themselves serve as important precursors for various five- and six-membered heterocyclic compounds, which are investigated for a wide range of biological activities. mdpi.com

Furthermore, the cinnamoyl moiety is incorporated into various molecular frameworks to explore potential therapeutic applications. N-cinnamoylated analogs of known drugs, such as the antimalarial chloroquine, have been synthesized and evaluated, demonstrating that the cinnamoyl group can be a key component in developing new dual-stage antimalarial leads. nih.gov Analogs of the natural product Piperlongumine, which possess anticancer properties, have also been synthesized using cinnamoyl chloride derivatives to study their structure-activity relationships. bohrium.com In the field of neurodegenerative diseases, coumarin-chalcone derivatives have been synthesized and tested for neuroprotective effects in models of Alzheimer's disease. nih.gov The synthesis of novel indole-2-carboxylic acid analogues has also been achieved using substituted acryloyl chlorides, including (Z)-1-(3-p-tolylacryloyl)-1H-indole-2-carboxylic acid, highlighting the utility of these reagents in creating diverse chemical libraries. eurjchem.com

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(3-methylphenyl)prop-2-enoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO/c1-8-3-2-4-9(7-8)5-6-10(11)12/h2-7H,1H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOBPHWLIGRZJAK-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C=CC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)/C=C/C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13565-04-3 | |

| Record name | 13565-04-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Investigations of E 3 M Tolylacryloyl Chloride Reactions

Acylation Reactions Mediated by (E)-3-m-Tolylacryloyl Chloride

This compound is a reactive acyl chloride derivative used in various organic synthesis reactions. Its reactivity stems from the electrophilic nature of the carbonyl carbon, which is susceptible to attack by nucleophiles. This section explores the acylation reactions involving this compound, focusing on Friedel-Crafts acylations and nucleophilic acylations with alcohols and amines.

Friedel-Crafts Acylation with Aromatic Systems

Friedel-Crafts acylation is a fundamental reaction in organic chemistry that introduces an acyl group onto an aromatic ring. numberanalytics.comnumberanalytics.com In the context of this compound, this reaction allows for the formation of a new carbon-carbon bond between the acyl group and an aromatic substrate, yielding an aryl ketone. curlyarrows.com

The Friedel-Crafts acylation proceeds through an electrophilic aromatic substitution (EAS) mechanism. masterorganicchemistry.com The reaction is initiated by the formation of a highly reactive electrophile, the acylium ion. numberanalytics.comtutorchase.com This process involves the interaction of the acyl chloride with a Lewis acid catalyst. tutorchase.com

The mechanism can be described in the following steps:

Formation of the Acylium Ion: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), coordinates with the chlorine atom of this compound. numberanalytics.comcurlyarrows.com This coordination weakens the carbon-chlorine bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion. sigmaaldrich.comsigmaaldrich.com The acylium ion is the key electrophilic species in the reaction. numberanalytics.comrsc.org

Electrophilic Attack: The electron-rich aromatic ring acts as a nucleophile and attacks the electrophilic acylium ion. tutorchase.comuomustansiriyah.edu.iq This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. numberanalytics.comuomustansiriyah.edu.iq

Deprotonation: A weak base, such as the AlCl₄⁻ ion formed in the first step, removes a proton from the carbon atom bearing the new acyl group. numberanalytics.comtutorchase.com This restores the aromaticity of the ring and yields the final acylated product, an aryl ketone. tutorchase.com The Lewis acid catalyst is also regenerated in this step, although it often forms a complex with the ketone product. wikipedia.org

A significant advantage of Friedel-Crafts acylation is that the acylium ion does not undergo rearrangement, unlike the carbocations formed in Friedel-Crafts alkylation. minia.edu.egmasterorganicchemistry.com This allows for the synthesis of products with well-defined structures. minia.edu.eg

Lewis acid catalysts are essential for activating the acyl chloride and facilitating the formation of the acylium ion. numberanalytics.comnumberanalytics.com Common Lewis acids used in Friedel-Crafts acylation include aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and zinc chloride (ZnCl₂). numberanalytics.comjk-sci.com The strength of the Lewis acid can influence the reaction rate and efficiency. numberanalytics.com

Unlike Friedel-Crafts alkylation, which is truly catalytic, the acylation reaction typically requires stoichiometric or even super-stoichiometric amounts of the Lewis acid catalyst. wikipedia.orgorganic-chemistry.org This is because the ketone product formed is a moderate Lewis base and readily forms a stable complex with the Lewis acid. wikipedia.org This complex deactivates the catalyst, preventing it from participating in further catalytic cycles. wikipedia.org An aqueous workup is necessary to break this complex and isolate the desired ketone. wikipedia.org

However, for highly activated aromatic rings, Friedel-Crafts acylation can sometimes be achieved with catalytic amounts of a milder Lewis acid or even a Brønsted acid. wikipedia.org

Table 1: Common Lewis Acid Catalysts in Friedel-Crafts Acylation

| Lewis Acid Catalyst | Formula | Key Characteristics |

| Aluminum Chloride | AlCl₃ | Strong, most commonly used, requires stoichiometric amounts. wikipedia.orgmasterorganicchemistry.com |

| Ferric Chloride | FeCl₃ | Milder than AlCl₃, can also be used. numberanalytics.commasterorganicchemistry.com |

| Zinc Chloride | ZnCl₂ | A milder Lewis acid option. numberanalytics.comwikipedia.org |

| Boron Trifluoride | BF₃ | Another effective Lewis acid catalyst. beilstein-journals.org |

| Tin(IV) Chloride | SnCl₄ | Used as a catalyst in Friedel-Crafts reactions. beilstein-journals.org |

Traditional Friedel-Crafts acylation methods often involve hazardous reagents and solvents, generating significant waste, which raises environmental concerns. sigmaaldrich.comwikipedia.org This has prompted the development of greener and more sustainable alternatives. acs.org

Key areas of research in green Friedel-Crafts acylation include:

Alternative Catalysts: The use of solid acid catalysts, such as zeolites and metal oxides like ZnO/Al₂O₃, offers advantages like reusability and reduced waste. researchgate.netmdpi.com Ionic liquids have also been explored as both solvents and catalysts to improve reaction efficiency and minimize environmental impact. numberanalytics.comsigmaaldrich.com Furthermore, catalysts like indium triflate in ionic liquids provide an efficient and green system for acylation reactions. sigmaaldrich.com

Solvent-Free Conditions: Conducting the reaction under solvent-free conditions, often with microwave irradiation, can significantly reduce the use of volatile organic compounds. organic-chemistry.org

Alternative Acylating Agents: Research has explored the use of carboxylic acids as acylating agents in the presence of reagents like cyanuric chloride and AlCl₃, or on the surface of graphite (B72142) with methanesulfonic acid, offering milder reaction pathways. organic-chemistry.org

These green chemistry approaches aim to make Friedel-Crafts acylation more environmentally benign by reducing waste, avoiding hazardous materials, and improving energy efficiency. acs.org

Role of Lewis Acid Catalysts and Stoichiometric Considerations

Nucleophilic Acylation with Alcohols and Amines

This compound readily reacts with nucleophiles such as alcohols and amines in nucleophilic acyl substitution reactions. libretexts.org These reactions are fundamental for the synthesis of esters and amides, respectively. libretexts.orglibretexts.org

The general mechanism for these reactions is a nucleophilic addition-elimination process. savemyexams.com

Esterification with Alcohols:

When this compound reacts with an alcohol, an ester is formed. libretexts.orgoperachem.com The reaction is typically vigorous and exothermic. chemguide.co.ukchemguide.co.uk

The mechanism involves the following steps:

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the alcohol acts as a nucleophile and attacks the electrophilic carbonyl carbon of the acyl chloride. libretexts.orgchemguide.co.uk This forms a tetrahedral intermediate. operachem.com

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and eliminating the chloride ion, which is an excellent leaving group. libretexts.orgoperachem.com

Deprotonation: A base, which can be another alcohol molecule or an added non-nucleophilic base like pyridine, removes a proton from the oxygen that was originally part of the alcohol, yielding the final ester product and hydrogen chloride. libretexts.orgoperachem.com

Amide Formation with Amines:

The reaction of this compound with ammonia (B1221849) or primary/secondary amines produces amides. libretexts.org This reaction is generally very rapid and exothermic. libretexts.org

The mechanism is analogous to esterification:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the carbonyl carbon of the acyl chloride. libretexts.orgsavemyexams.com

Elimination of the Leaving Group: A chloride ion is eliminated from the tetrahedral intermediate, and the carbon-oxygen double bond is restored. libretexts.org

Deprotonation: In the reaction with amines, a second equivalent of the amine acts as a base to remove a proton from the nitrogen atom, forming the amide and an ammonium (B1175870) salt. libretexts.orglibretexts.org This is why two equivalents of the amine are typically required for the reaction to go to completion. libretexts.org

Table 2: Comparison of Nucleophilic Acylation Reactions

| Reaction | Nucleophile | Product | Key Features |

| Esterification | Alcohol (R'-OH) | Ester | Vigorous reaction, often requires cooling. chemguide.co.ukchemguide.co.uk |

| Amide Formation | Amine (R'-NH₂) | Amide | Very rapid, requires two equivalents of amine. libretexts.org |

Factors Influencing Nucleophilic Attack and Byproduct Formation

The reactivity of acyl chlorides like this compound in nucleophilic acyl substitution is governed by several key factors that influence the rate of nucleophilic attack and the potential for byproduct formation.

Electronic and Steric Effects: The carbonyl carbon in this compound is highly electrophilic due to the electron-withdrawing nature of both the chlorine atom and the conjugated α,β-unsaturated system. libretexts.org This polarization makes it a prime target for nucleophiles. The general mechanism for nucleophilic acyl substitution involves the attack of a nucleophile on the carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of the chloride ion, which is an excellent leaving group, to yield the substituted product. The rate of this reaction is influenced by the stability of the carbonyl group and the leaving group's ability. libretexts.org While the tolyl group is generally electron-donating, its effect on the carbonyl carbon's reactivity is less significant than the powerful inductive effect of the chlorine atom. libretexts.org

Steric hindrance around the carbonyl group can also play a role. iitk.ac.in Bulky substituents on either the acyl chloride or the nucleophile can slow down the rate of reaction. iitk.ac.in

Byproduct Formation: A common byproduct in reactions involving acryloyl chlorides is the corresponding 3-chloroalkanoyl chloride, formed by the addition of hydrochloric acid (HCl) across the double bond. google.com HCl can be generated during the synthesis of the acryloyl chloride or as a byproduct in subsequent reactions. google.comscielo.br For instance, in the synthesis of acryloyl chloride from acrylic acid and benzoyl chloride, benzoic acid is a byproduct. wikipedia.org To mitigate unwanted side reactions, bases like triethylamine (B128534) are often added to scavenge the HCl produced. scielo.br

The reaction conditions, including solvent and temperature, also significantly impact the outcome. Polar solvents can facilitate nucleophilic substitution by stabilizing ionic intermediates. iitk.ac.in Higher temperatures generally increase the reaction rate but can also promote the formation of byproducts. iitk.ac.in

Cross-Coupling Reactions Involving Acryloyl Chlorides

Acryloyl chlorides are valuable substrates in various transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.

Transition Metal-Catalyzed Cross-Couplings (e.g., Ni-Catalyzed, Negishi)

Nickel and palladium are the most common catalysts for these transformations. wikipedia.org The Negishi coupling, which involves the reaction of an organozinc compound with an organic halide, is a powerful tool for C-C bond formation. wikipedia.orgorganic-chemistry.org While traditionally employing palladium, nickel catalysts have also been successfully utilized. wikipedia.org

Acylative Negishi-type cross-coupling reactions between cinnamoyl chlorides and arylzinc iodides have been used to synthesize chalcones. mdpi.com These reactions tolerate a range of functional groups on the aryl zinc reagent, including esters and chlorides. mdpi.comresearchgate.net

Nickel-catalyzed cross-electrophile coupling has emerged as a significant method for C(sp²)–C(sp³) bond formation, often using two different electrophiles. nih.govoaepublish.com These reactions offer an alternative to traditional methods that require the pre-formation of organometallic reagents. dicp.ac.cn The selectivity in these reactions is often governed by the different reactivities of the two electrophiles with the nickel catalyst. oaepublish.comdicp.ac.cn

Mechanistic Pathways in C(sp²)-C(sp³) Cross-Coupling

The mechanism of nickel-catalyzed C(sp²)–C(sp³) cross-coupling reactions is complex and can proceed through different pathways depending on the specific substrates, ligands, and reaction conditions. oaepublish.comnih.gov A common mechanistic cycle involves the oxidative addition of the C(sp²) electrophile (e.g., an aryl halide) to a Ni(0) species, forming a Ni(II) intermediate. nih.gov This is followed by transmetalation with the C(sp³) organometallic reagent and subsequent reductive elimination to yield the cross-coupled product and regenerate the Ni(0) catalyst. nih.gov

In cross-electrophile couplings, where two electrophiles are used, the mechanism often involves the formation of radical intermediates. oaepublish.com For example, a Ni(I) species can activate an alkyl halide through halogen-atom abstraction to generate an alkyl radical. nih.gov This radical can then be trapped by a Ni(II)-aryl complex, leading to the formation of a Ni(III) intermediate, which undergoes reductive elimination. acs.org The generation and capture of these radical species are key steps that influence the efficiency and selectivity of the reaction. acs.org

Influence of Ligands and Redox Processes in Catalysis

Redox processes are fundamental to these catalytic cycles, typically involving the shuttling of the metal between different oxidation states, such as Pd(0)/Pd(II) or Ni(0)/Ni(I)/Ni(II)/Ni(III). rsc.orgeuropa.eu In some systems, photoredox catalysis has been merged with nickel catalysis to enable challenging cross-couplings. chemrxiv.orgchemrxiv.org In these dual catalytic systems, a photocatalyst absorbs light and engages in a single-electron transfer process to generate reactive intermediates, which then enter the nickel catalytic cycle. chemrxiv.org The redox properties of both the metal catalyst and the substrates are critical for the success of these reactions. chinesechemsoc.orgacs.org

Decarboxylative Cross-Coupling Strategies

Decarboxylative cross-coupling has emerged as a powerful strategy that uses carboxylic acids as readily available and stable coupling partners, releasing CO₂ as the only byproduct. wikipedia.org These reactions can be catalyzed by various transition metals, including palladium and copper. wikipedia.orgnih.gov

In a typical bimetallic Pd/Cu system for the decarboxylative coupling of benzoic acids with aryl chlorides, the copper catalyst facilitates the decarboxylation step to form an aryl-copper intermediate. wikipedia.orgresearchgate.net This intermediate then undergoes transmetalation with a Pd(II)-aryl complex, formed from the oxidative addition of the aryl chloride to a Pd(0) catalyst. Reductive elimination from the resulting diaryl-palladium complex yields the biaryl product. wikipedia.org While initially limited to ortho-substituted benzoic acids, recent advances have expanded the scope to include a wider range of substrates. nih.govresearchgate.net Decarbonylative cross-coupling of aroyl chlorides, a related strategy, has also been developed. nih.gov

Isomerization and Stereochemical Control

The (E)-configuration of the double bond in this compound is a key stereochemical feature. Under certain conditions, isomerization around this double bond can occur. For example, photocatalysis has been shown to induce the diastereoselective isomerization of cinnamyl chlorides to cyclopropanes. nih.govacs.org This process involves the formation of a triplet state of the cinnamyl chloride upon energy transfer from a photocatalyst, followed by cyclization. nih.govacs.orgthieme-connect.com

In the context of synthesizing substituted α,β-unsaturated carbonyl compounds, cross-metathesis reactions involving acryloyl chloride have been developed. acs.orgorganic-chemistry.org These reactions offer a route to various derivatives while generally preserving the stereochemistry of the double bond. acs.orgorganic-chemistry.org

Stereochemical control is also a critical aspect of glycosylation reactions. In some instances, the in-situ isomerization of glycosyl chlorides can lead to the formation of thermodynamically more stable anomers. researchgate.net

Data Tables

Table 1: Factors Influencing Nucleophilic Attack

| Factor | Influence on Reactivity | Byproduct Potential |

| Electrophilicity of Carbonyl Carbon | High electrophilicity due to electron-withdrawing Cl and conjugated system leads to faster attack. libretexts.org | Can lead to addition reactions at the double bond if reaction conditions are not controlled. google.com |

| Leaving Group Ability | Excellent leaving group (Cl⁻) facilitates the elimination step, increasing the overall reaction rate. libretexts.org | Formation of HCl can catalyze side reactions like addition to the double bond. google.comscielo.br |

| Steric Hindrance | Bulky groups on the nucleophile or substrate can slow the rate of attack. iitk.ac.in | May favor elimination over substitution in certain cases. |

| Solvent | Polar solvents can stabilize ionic intermediates, accelerating the reaction. iitk.ac.in | Protic solvents may compete as nucleophiles. |

| Temperature | Higher temperatures generally increase the reaction rate. iitk.ac.in | Can promote polymerization or decomposition. |

Table 2: Overview of Cross-Coupling Reactions

| Reaction Type | Catalyst System | Key Features |

| Negishi Coupling | Pd or Ni | Couples organozinc reagents with organic halides; tolerant of various functional groups. wikipedia.orgorganic-chemistry.org |

| Nickel-Catalyzed Cross-Electrophile Coupling | Ni with various ligands | Couples two different electrophiles, often avoiding pre-formed organometallics. nih.govdicp.ac.cn |

| Decarboxylative Coupling | Pd/Cu or other transition metals | Uses carboxylic acids as coupling partners, releasing CO₂. wikipedia.orgresearchgate.net |

E/Z Isomerization in Acryloyl Systems

The isomerization between E (trans) and Z (cis) configurations of the carbon-carbon double bond is a fundamental process in acryloyl systems. The thermodynamically more stable E-isomer is generally favored, but conversion to the less stable Z-isomer can be induced, often through photochemical methods. mdpi.comnih.gov

Visible-light photocatalysis has emerged as a powerful tool for promoting E to Z isomerization in activated olefins, such as cinnamates, which are structurally analogous to 3-m-Tolylacryloyl chloride. mdpi.com This process typically involves a photocatalyst that, upon excitation, transfers energy to the E-alkene, leading to the formation of a transient diradical intermediate where C-C bond rotation can occur. nih.gov The subsequent decay to the ground state can yield a mixture of E and Z isomers. The final Z/E ratio is often dictated by the photostationary state, which is influenced by the specific photocatalyst, solvent, and the substitution pattern of the acryloyl system. mdpi.comnih.gov

For instance, studies on substituted cinnamates have shown that the efficiency and selectivity of E/Z isomerization can be tuned by the electronic and steric nature of substituents on the aromatic ring. mdpi.com In the case of this compound, the methyl group at the meta position of the phenyl ring is expected to have a subtle electronic and steric influence on the isomerization process compared to unsubstituted acryloyl chloride.

Another factor governing the isomerization is the potential for the process to be reversible. In some systems, the Z-isomer can be converted back to the E-isomer, particularly if the energy barrier for the reverse reaction is accessible. nih.gov The stability of the resulting isomers plays a crucial role; for example, in the case of the fungicide dimethomorph, which contains an acryloyl moiety, the Z isomer is the active form, but it can isomerize to the inactive E isomer upon exposure to light. google.com

The conditions for isomerization can vary significantly. While photochemical methods are common, thermal or catalyst-driven isomerizations are also known for various alkenes. nih.govorganic-chemistry.org For example, palladium(II) complexes have been shown to catalyze the E/Z isomerization of certain unactivated alkenes. nih.gov

Table 1: Factors Influencing E/Z Isomerization in Acryloyl and Related Systems

| Factor | Description | Potential Impact on this compound |

| Photocatalyst | The choice of photocatalyst and its triplet energy can determine the efficiency of energy transfer and the resulting isomer ratio. nih.gov | The selection of a suitable photocatalyst would be crucial for achieving a high yield of the Z-isomer. |

| Substituents | Electronic and steric effects of substituents on the aromatic ring and the double bond can alter the energy levels of the isomers and the transition state. mdpi.com | The m-tolyl group may subtly influence the photostationary state compared to an unsubstituted phenyl group. |

| Solvent Polarity | The polarity of the solvent can influence the stability of the ground and excited states, thereby affecting the isomerization outcome. | Optimization of solvent polarity could be used to fine-tune the Z/E ratio. |

| Light Source | The wavelength and intensity of the light source are critical for exciting the photocatalyst and driving the isomerization. mdpi.com | Blue light irradiation is commonly used for visible-light photocatalysis in related systems. mdpi.com |

Mechanistic Studies of Stereoselective Transformations

The acyl chloride group in this compound makes it a highly reactive precursor for a variety of stereoselective transformations. Mechanistic studies on related acryloyl chlorides and α,β-unsaturated systems highlight the pathways through which stereocontrol can be achieved.

One key area of investigation is the use of transient directing groups to control stereoselectivity in metal-catalyzed reactions. rsc.org For example, in rhodium(I)-catalyzed reactions, an acryl group can act as a transient chelating group. rsc.orgresearchgate.net This in-situ-formed group coordinates to the metal center, guiding the subsequent steps of the reaction, such as an alkyne cis-silylrhodation, to proceed with high stereoselectivity. rsc.org This strategy allows for the construction of specific isomers, such as (Z)-3-(silylmethylene)indolin-2-ones, from 2-alkynylanilines and an acryloyl chloride. rsc.org This approach demonstrates how the acryloyl moiety can be strategically employed to influence the stereochemical outcome of a complex transformation.

The mechanism of these transformations often involves several key steps:

Coordination: The acryloyl group, either directly or after modification, coordinates to the metal catalyst.

Stereo-determining Step: The geometry of the metal-substrate complex dictates the stereochemistry of a key bond-forming event, such as an insertion or addition reaction.

Product Formation and Catalyst Regeneration: The product is released, and the catalyst is regenerated to continue the cycle.

The electrophilic nature of the carbonyl carbon in acryloyl chlorides is central to their reactivity in nucleophilic acyl substitution reactions. The mechanism proceeds through a tetrahedral intermediate, and while this reaction itself does not directly involve the C=C bond, the stereochemistry of the double bond can influence the reactivity and the properties of the resulting amide or ester products.

Table 2: Mechanistic Approaches for Stereoselective Reactions of Acryloyl Systems

| Mechanistic Approach | Description | Relevance to this compound |

| Transient Directing Group Strategy | An in-situ-generated group from the acryloyl moiety coordinates to a metal catalyst, directing the stereochemical course of the reaction. rsc.org | This compound could potentially be used in similar Rh(I)-catalyzed reactions to achieve high stereoselectivity. rsc.orgresearchgate.net |

| Nucleophilic Acyl Substitution | The reaction of the acyl chloride with a nucleophile proceeds via a tetrahedral intermediate to form amides, esters, etc. | This is a fundamental reaction of this compound, and the E-configuration of the product is typically retained. |

| Metal-Catalyzed Cross-Coupling | The C-Cl bond of the acyl chloride can participate in cross-coupling reactions, although less common than reactions at the carbonyl. The double bond can also undergo various metal-catalyzed additions. | The conjugated system offers multiple sites for potential stereoselective functionalization under catalytic conditions. |

Further research into the specific reactions of this compound would be necessary to fully elucidate the mechanistic details and to optimize conditions for achieving high stereoselectivity in its various transformations.

Derivatives and Analogs Derived from E 3 M Tolylacryloyl Chloride

Synthesis of Enamine Derivatives

The reaction between α,β-unsaturated acid chlorides, such as (E)-3-m-Tolylacryloyl chloride, and enamines provides a powerful route to synthesize substituted pyridone heterocycles. Enamines derived from β-dicarbonyl compounds are particularly useful substrates in these transformations.

The synthesis of tetrahydropyridone derivatives from α,β-unsaturated acid chlorides and primary or secondary enamines is a well-documented process. rsc.org The reaction proceeds through a proposed mechanism involving initial N- or O-acylation of the enamine by the acryloyl chloride. This is followed by a scripps.eduscripps.edu sigmatropic rearrangement of the resulting intermediate. The rearrangement produces a ketene, which then undergoes a subsequent intramolecular cyclization by nucleophilic attack from the nitrogen atom, yielding the final pyridone or quinolone structure. rsc.org

When enamines derived from β-keto-esters (analogs to lactone-enamines) are used, this pathway leads to the formation of the corresponding tetrahydro-2-oxopyridine-5-carboxylate esters. For example, the reaction of acryloyl chloride with ethyl 3-benzylaminocrotonate yields ethyl 1-benzyl-1,2,3,4-tetrahydro-2-oxo-6-methylpyridine-5-carboxylate. rsc.org A similar reaction pathway can be applied using this compound to generate pyridone structures bearing a m-tolylvinyl substituent.

The efficiency of the synthesis of substituted enamines and their subsequent products depends on several factors. The preparation of the enamine itself is a critical step that can be optimized. For instance, in the preparation of morpholine (B109124) enamines from ketones, using 1.2 equivalents of the amine in the presence of 4Å molecular sieves in chloroform (B151607) at 0°C for one hour can lead to good yields. scripps.edu

For the acylation reaction, yields for the formation of tetrahydro-2-oxopyridine derivatives from acryloyl chloride and various enamines are typically in the range of 40-50%. rsc.org The choice of solvent and the management of the HCl byproduct are crucial for optimizing these yields. The data in Table 1 summarizes the yields for representative pyridone syntheses.

Table 1: Representative Yields for Tetrahydro-2-oxopyridine Synthesis This table is generated based on representative data for reactions of acryloyl chloride with various enamines.

| Enamine Reactant | Product | Yield (%) |

|---|---|---|

| 5-Benzoyl-1-benzyl-3,4-dihydro-6-methyl-2(1H)-pyridone | 5-Benzoyl-1-benzyl-3,4-dihydro-6-methyl-2(1H)-pyridone | 47% rsc.org |

Reaction Pathways for Lactone-Enamine Derivatives

Synthesis of Benzothiazole (B30560) Derivatives

Benzothiazole scaffolds are important in medicinal chemistry, and this compound can be used to synthesize novel derivatives. Reactions often involve the acylation of a nucleophilic site on a pre-formed benzothiazole ring, such as in 2-aminobenzothiazole, or using benzothiazole-containing synthons in cyclization reactions. rsc.org

A synthetic route to N-arylsulfonylpyridones incorporating a benzothiazole moiety involves the reaction of benzothiazole N-arylsulphonylhydrazones with specific acrylamide (B121943) derivatives. mdpi.comresearchgate.net In a typical procedure, N-arylsulphonylhydrazones, prepared from the reaction of benzothiazolehydrazide with an arylsulfonyl chloride, are reacted with an N-aryl-2-cyano-3-(dimethylamino)acrylamide in dioxane with potassium hydroxide (B78521). This reaction leads to the formation of N-arylsulfonylpyridones in yields ranging from 60% to 70%. mdpi.comresearchgate.net Although this specific pathway does not directly use this compound, a related strategy would involve creating an amide by reacting this compound with an appropriate aminobenzothiazole precursor, which could then undergo further cyclization.

Pyrazolone (B3327878) heterocycles can be synthesized by reacting acryloyl chlorides with hydrazine (B178648) derivatives. ekb.egresearchgate.net Benzothiazole-substituted pyrazolones have been synthesized from benzothiazole N-arylsulphonylhydrazones. mdpi.comresearchgate.net The reaction of these hydrazones with various arylaldehydes results in the formation of 4-(benzo[d]thiazol-2-yl)-5-aryl-1H-pyrazol-3(2H)-one derivatives. These reactions proceed with good yields of 65–75%. mdpi.comresearchgate.net

Alternatively, a direct approach using this compound involves its reaction with a hydrazine, such as phenylhydrazine, which can lead to the construction of a pyrazolone ring. The reaction of acryloyl chlorides with benzoylhydrazine, for example, can produce pyrazolone derivatives in yields of 65-72%.

Table 2: Synthesis of Benzothiazole Derivatives This table is generated based on data for the synthesis of complex benzothiazole heterocycles.

| Derivative Type | Reactants | Yield (%) | Reference |

|---|---|---|---|

| N-Arylsulfonylpyridones | N-Arylsulphonylhydrazones + N-Aryl-2-cyano-3-(dimethylamino)acrylamide | 60-70% | mdpi.com, researchgate.net |

Formation of N-Arylsulfonylpyridones and Related Structures

Synthesis of Thiazole-2-Acetamide Derivatives

The synthesis of amide derivatives of 2-aminothiazole (B372263) is a common strategy for producing biologically relevant molecules. This compound can directly acylate the amino group of 2-aminothiazole or its derivatives.

The synthesis of N-(thiazol-2-yl)-acetamide scaffolds often begins with the reaction of an aminothiazole with an acylating agent. nih.govresearchgate.net For instance, 2-aminothiazole can be reacted with chloroacetyl chloride to produce the key intermediate 2-chloro-N-(thiazol-2-yl)acetamide. nih.govrroij.com This intermediate can then be reacted with various nucleophiles to generate more complex structures.

A more direct pathway involves the reaction of this compound with a substituted 2-aminothiazole. The nucleophilic primary amino group of the thiazole (B1198619) attacks the electrophilic carbonyl carbon of the acyl chloride, displacing the chloride and forming an amide bond. This would produce N-(thiazol-2-yl)-3-m-tolylacrylamide derivatives. Syntheses of similar N-acylthiazole compounds have been reported to proceed in high yields. nih.govresearchgate.net

Alkylation of Chalcone (B49325) Derivatives with Acylated Thiazoles

A significant application of chalcones derived from tolyl precursors is their reaction with other heterocyclic systems. One such reaction is the alkylation of chalcone derivatives with acylated thiazoles. nih.gov This process is used to create complex hybrid molecules that incorporate both the chalcone and thiazole scaffolds.

The synthesis pathway often begins with the preparation of N-acylated thiazoles, which contain an electrophilic chloroacetyl moiety. nih.gov These acylated thiazoles are then reacted with chalcone derivatives. The final step involves the alkylation of the chalcone with the acylated thiazole, typically carried out in a solvent like acetone (B3395972) with the aid of anhydrous sodium carbonate and sodium iodide. nih.gov This reaction proceeds in good yields and results in the formation of novel thiazole-chalcone conjugates. researchgate.net

Elucidation of Product Structures by Spectroscopic Methods

The structural confirmation of the newly synthesized derivatives is crucial and is accomplished using a combination of modern spectroscopic techniques. These methods provide unambiguous evidence of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are fundamental tools for structure elucidation.

In ¹H NMR spectra of thiazole-chalcone derivatives, characteristic signals confirm the structure. For instance, methylene (B1212753) protons often appear as a singlet around δ 4.40 ppm, while the α and β protons of the chalcone's enone system present as doublets. nih.gov The protons on the aromatic rings (tolyl and phenyl) and the thiazole ring appear in the aromatic region, typically between δ 7.2 and δ 8.0 ppm. nih.govcore.ac.uk

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton of the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule. The presence of a strong absorption band around 1734 cm⁻¹ is indicative of the carbonyl group (C=O) from the acryloyl moiety. scirp.org Other characteristic bands confirm the presence of C=C double bonds and aromatic rings.

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the synthesized compounds. The molecular ion peak (M+) in the mass spectrum corresponds to the molecular formula of the product, confirming its successful synthesis. core.ac.uk

The data below summarizes typical spectroscopic signals for chalcone derivatives.

| Spectroscopic Technique | Functional Group / Proton Environment | Typical Chemical Shift / Frequency | Reference |

| ¹H NMR | Methylene Protons (-CH₂-) | δ 4.40-4.41 ppm (singlet) | nih.gov |

| Chalcone α,β-Protons (CH=CH) | δ 7.23-7.68 ppm (doublets) | nih.gov | |

| Amide Proton (-NH-) | δ 12.54-12.55 ppm (singlet) | nih.gov | |

| Aromatic Protons (Ar-H) | δ 6.50-8.00 ppm (multiplets) | ajchem-a.com | |

| IR | Carbonyl Stretch (C=O) | ~1734 cm⁻¹ | scirp.org |

Preparation of Other Heterocyclic Structures

The chalcone moiety derived from this compound is a versatile synthon for constructing various five- and six-membered heterocyclic rings.

Coumarin Derivatives

Coumarin-chalcone hybrids can be synthesized through an aldol (B89426) condensation reaction. nih.gov This is typically achieved by reacting a 3-acetylcoumarin (B160212) with a substituted aromatic aldehyde, such as m-tolualdehyde, in the presence of a base like piperidine (B6355638). nih.gov The reaction, usually performed in refluxing ethanol (B145695), yields (E)-3-[3-(m-tolyl)acryloyl]-2H-chromen-2-one. These coumarin-chalcone derivatives are of interest for their potential biological activities. nih.govchiet.edu.eg The synthesis of various 3-substituted coumarins can be achieved through different methods, including the Knoevenagel condensation of salicylaldehydes with active methylene compounds. nih.govbhu.ac.in

Pyrazolines and Isoxazoles from Chalcone Moieties

Chalcones are well-established precursors for the synthesis of five-membered heterocycles like pyrazolines and isoxazoles. researchgate.net These reactions are examples of cyclocondensation.

Pyrazolines: The reaction of a chalcone with hydrazine hydrate (B1144303) (NH₂NH₂) or its derivatives (e.g., phenylhydrazine) in a solvent such as ethanol leads to the formation of pyrazoline rings. core.ac.ukresearchgate.net The reaction involves the nucleophilic attack of the hydrazine on the β-carbon of the enone system, followed by intramolecular cyclization and dehydration. sjpas.com

Isoxazoles: Similarly, reacting chalcones with hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl) in the presence of a base like sodium hydroxide or sodium ethoxide yields isoxazoline (B3343090) or isoxazole (B147169) derivatives. researchgate.netresearchgate.net This transformation provides a reliable route to N- and O-containing heterocycles.

Azo-Linked Bischalcones

A more complex application involves the synthesis of azo-linked bischalcones. These molecules feature two chalcone units connected by an azo group (-N=N-). The synthesis is a multi-step process. researchgate.net

Diazotization: An aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures to form a diazonium salt. researchgate.net

Azo Coupling: The diazonium salt is then reacted with an activated aromatic compound, such as 4-hydroxyacetophenone. This coupling reaction forms an azo dye intermediate that contains a ketone group. researchgate.net

Claisen-Schmidt Condensation: The resulting azo-ketone intermediate is then reacted with two equivalents of an aromatic aldehyde (in this case, m-tolualdehyde) in a base-catalyzed Claisen-Schmidt condensation to yield the final azo-linked bischalcone. ajchem-a.com

Functionalization of the Aromatic Moiety in Acryloyl Chlorides

The aromatic tolyl group in this compound can be further modified to introduce additional functional groups, although these reactions must be managed carefully due to the high reactivity of the acryloyl chloride moiety. The acryloyl chloride group is a powerful electrophile and readily reacts with nucleophiles such as amines, alcohols, and water. scirp.orgresearchgate.net

Standard electrophilic aromatic substitution reactions could potentially be applied to the m-tolyl ring. The existing substituents—the methyl group (ortho-, para-directing) and the acryloyl group (meta-directing and deactivating)—would influence the position of any new substituent. For instance, nitration or halogenation would likely occur at positions ortho or para to the methyl group, but the deactivating effect of the acryloyl chain would make such reactions challenging. A more common strategy is to perform functionalization on the precursor molecule (e.g., m-toluic acid or m-tolualdehyde) before converting it into the acryloyl chloride. This approach avoids potential side reactions with the highly reactive acyl chloride and vinyl groups.

Introduction of Halogen, Alkoxy, and Alkyl Substituents

The synthesis of derivatives of this compound involves established organic chemistry reactions to introduce specific functional groups. While direct synthetic routes for this specific compound are not extensively detailed, analogous reactions with similar structures like chalcones and other cinnamoyl derivatives provide a clear framework for these transformations.

Halogenation: The introduction of halogen atoms (F, Cl, Br, I) onto the aromatic ring or other parts of the molecule is a common strategy to create analogs. beilstein-journals.orgnih.gov Halogenation can be achieved through various methods, including electrophilic aromatic substitution. For instance, reagents like N-bromosuccinimide (NBS) and N-iodosuccinimide (NIS) are used for bromination and iodination, respectively. nih.gov The synthesis of halogenated pyran analogues of D-talose, for example, has been accomplished using a halo-divergent strategy. beilstein-journals.org Similarly, late-stage functionalization of complex molecules often employs these selective halogenating agents to produce a library of halogenated derivatives. nih.gov The synthesis of various halogenated organic compounds can also be achieved using reagents like tetrabutylammonium (B224687) tribromide (TBATB), which offers a safer alternative to molecular bromine, especially under microwave conditions. fabad.org.tr

Alkoxylation and Alkylation: Alkoxy (e.g., methoxy, ethoxy) and alkyl (e.g., methyl, ethyl) groups are typically introduced to modify the electronic and steric properties of the parent molecule. O-alkylation of hydroxy-substituted precursors is a standard method, often carried out by reacting the hydroxyl group with alkyl halides in the presence of a base like potassium carbonate in a suitable solvent such as acetone. fabad.org.trmdpi.com For instance, the synthesis of alkoxy-substituted xanthones involves the reaction of a hydroxyl group with α-halocarbonyls or allyl bromide. mdpi.com Microwave-assisted synthesis has emerged as an efficient, solvent-free method for such reactions, significantly reducing reaction times and improving yields. organic-chemistry.orgresearchgate.net N-alkylation to produce substituted urea (B33335) or isatin (B1672199) derivatives is also a common practice, typically involving the reaction with alkyl halides in the presence of a base like K2CO3 in DMF. nih.govscispace.com

A specific, complex derivative, (E)-1-{3-Hydroxy-4-[(E)-{4-[(E)-3-m-tolylacryloyl]phenyl}diazenyl]phenyl}-3-m-tolylprop-2-en-1-one, was synthesized via a Claisen-Schmidt condensation reaction, highlighting the utility of the tolylacryloyl moiety in building larger molecular architectures. researchgate.net

| Substituent Type | General Method | Reagents/Conditions | Reference |

|---|---|---|---|

| Halogen (Br, I) | Late-Stage Functionalization | N-bromosuccinimide (NBS), N-iodosuccinimide (NIS) | nih.gov |

| Halogen (Br) | Microwave-Assisted Bromination | Tetrabutylammonium tribromide (TBATB), solvent-free | fabad.org.tr |

| Alkoxy | O-Alkylation | Alkyl halides, K₂CO₃, Acetone | fabad.org.trmdpi.com |

| Alkyl | N-Alkylation | Alkyl halides, K₂CO₃, DMF | nih.govscispace.com |

| Complex Aryl | Claisen-Schmidt Condensation | Substituted araldehydes, bisacetophenone | researchgate.net |

Impact of Substituent Electronic Properties on Reactivity

The reactivity of this compound and its derivatives is dictated by the electronic nature of the substituents on the tolyl ring. These substituents can either donate or withdraw electron density, thereby influencing the electrophilicity of the carbonyl carbon and the β-carbon of the α,β-unsaturated system. This modulation of electron density affects the rates and outcomes of various reactions, including nucleophilic attack and Michael additions.

Substituents are broadly classified as electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). lumenlearning.com

Electron-Donating Groups (EDGs): Alkyl (e.g., -CH₃) and alkoxy (e.g., -OCH₃) groups are typical EDGs. They increase the electron density on the aromatic ring and, through conjugation, on the acryloyl system. This generally deactivates the molecule towards nucleophilic attack at the carbonyl carbon and the β-carbon by making these sites less electrophilic. sciensage.info For instance, in the oxidation of substituted chalcones, electron-releasing substituents were found to slow down the reaction rate. sciensage.info

Electron-Withdrawing Groups (EWGs): Halogens (e.g., -Cl, -Br) and nitro groups (-NO₂) are common EWGs. They decrease the electron density of the conjugated system, making the carbonyl carbon and the β-carbon more electrophilic and thus more susceptible to nucleophilic attack. sciensage.infomdpi.com Studies on substituted chalcones have shown that electron-withdrawing substituents enhance the rate of reactions. sciensage.info The order of reactivity for substituted chalcones in one study was found to be p-NO₂ > m-NO₂ > m-Br > m-Cl > p-Cl > p-Br > p-F > -H > m-CH₃ > p-CH₃ > p-OCH₃. sciensage.info This trend is consistent with the Hammett relationship, where a positive reaction constant (ρ) indicates that the reaction is facilitated by electron-withdrawing groups. sciensage.info

The conjugated vinyl group in cinnamoyl chloride enhances the electrophilicity at the carbonyl carbon, making it more reactive than non-conjugated acyl chlorides like benzoyl chloride. The α,β-unsaturated system also allows for Michael addition reactions, a reactivity pattern not available to saturated acyl chlorides. fabad.org.tr The reactivity of chalcones towards thiols in Michael-type additions, a reaction relevant to their biological activity, is also influenced by the substituents on the aromatic ring. mdpi.comnih.gov

| Substituent | Classification | Effect on Electron Density | Impact on Reactivity (e.g., Nucleophilic Attack) | Reference |

|---|---|---|---|---|

| -CH₃ (methyl) | Electron-Donating (EDG) | Increases | Decreases rate | sciensage.info |

| -OCH₃ (methoxy) | Electron-Donating (EDG) | Increases | Decreases rate | sciensage.info |

| -Cl (chloro) | Electron-Withdrawing (EWG) | Decreases | Increases rate | sciensage.info |

| -Br (bromo) | Electron-Withdrawing (EWG) | Decreases | Increases rate | sciensage.info |

| -NO₂ (nitro) | Strong Electron-Withdrawing (EWG) | Strongly Decreases | Strongly increases rate | sciensage.info |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic structure and properties of molecules. iaea.org It replaces the complex many-electron wavefunction with the simpler, spatially dependent electron density to calculate the energy and other properties of a system. iaea.orgnobelprize.org DFT methods are widely used to predict molecular geometries, reaction energies, and spectroscopic properties with a favorable balance of accuracy and computational cost. iaea.orgnih.gov

The electronic structure of a molecule dictates its fundamental chemical properties and reactivity. DFT calculations are employed to determine key electronic parameters for chalcone-like structures, providing a quantitative basis for understanding their behavior. nih.gov These calculations typically involve optimizing the molecule's geometry and then computing various electronic descriptors using a functional, such as B3LYP, and a basis set, like 6-311G, which are known to provide good accuracy for organic molecules. nih.gov

Table 1: Representative Electronic Properties of Chalcone (B49325) Derivatives from DFT Calculations

| Chalcone Derivative | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) | Source |

| Phenyl Chalcone (4a) | -6.2165 | -2.5199 | 3.6966 | 4.1983 | nih.gov |

| p-Tolyl Chalcone (4b) | -6.1348 | -2.3974 | 3.7374 | 4.8016 | nih.gov |

| p-Bromophenyl Chalcone (4c) | -6.3267 | -2.7102 | 3.6165 | 3.1026 | nih.gov |

This table presents data for analogous chalcone structures to illustrate the typical outputs of DFT electronic structure analysis. The specific values for (E)-3-m-Tolylacryloyl chloride would require a dedicated computational study.

DFT is instrumental in mapping the potential energy surface of a chemical reaction, allowing for the identification of transition states (TS) and the calculation of activation barriers. mdpi.comyoutube.com The transition state represents the highest energy point along the minimum energy pathway between reactants and products. youtube.com Locating the precise geometry of a TS is crucial for understanding reaction mechanisms and predicting reaction rates. mdpi.com

Table 2: Example of Reaction Energetics from a DFT Study of a Catalytic Cycle

| Reaction Step | Type | Activation Free Energy (ΔG‡) | Reaction Free Energy (ΔG) | Source |

| Alkene Insertion | Insertion | 11.5 kcal/mol | -14.5 kcal/mol | mdpi.com |

| CO Insertion | Insertion | 11.8 kcal/mol | -5.7 kcal/mol | mdpi.com |

This table provides representative energetic data from a DFT study on a related system to demonstrate the type of information obtained from transition state analysis.

By connecting reactants, transition states, and products on the potential energy surface, DFT enables the detailed prediction of multi-step reaction pathways. mdpi.com This includes the characterization of stable intermediates that may be formed and consumed during the course of a reaction. For instance, in the methoxycarbonylation of styrene (B11656), a process involving transformations similar to those that this compound could undergo, DFT calculations have elucidated a complex catalytic cycle. mdpi.com The pathway involves the initial reaction of the catalyst with a reactant, followed by steps such as 1,2-insertion to form an alkyl-coordinated intermediate, subsequent CO coordination, and a 1,1-insertion that leads to the formation of a crucial acyl intermediate. mdpi.com Each of these proposed intermediates can be computationally isolated and its structure and energy determined, providing a complete, step-by-step mechanistic picture that is often difficult to resolve experimentally.

Transition State Analysis and Reaction Energetics

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of molecular systems, providing insights into dynamic processes and interactions. researchgate.netacs.org Unlike DFT, which primarily focuses on static structures and energies, MD uses classical mechanics to simulate the movement of atoms and molecules over time, allowing for the exploration of conformational changes, solvent effects, and interfacial phenomena. researchgate.net

In heterogeneous catalysis, the interaction between a reactant molecule and the catalyst surface is paramount. MD simulations are a powerful tool for modeling these interfacial interactions. researchgate.net A typical simulation might involve placing this compound, or a similar molecule, in a simulation box with a model catalyst surface (e.g., an iron surface for corrosion studies, analogous to a catalytic metal surface) and solvent molecules. researchgate.netresearchgate.net The simulation then tracks the atomic trajectories over a period of time (e.g., 500 ps). acs.org

The results of these simulations can reveal the preferred adsorption orientation of the molecule on the surface—for example, whether it lies flat (parallel) or stands up (perpendicular). researchgate.net This orientation is critical for enabling the desired catalytic transformation. Furthermore, MD simulations can quantify the interaction energy between the molecule and the surface, providing a measure of adsorption strength. researchgate.net This information is vital for designing effective catalytic systems by understanding how reactants bind to and interact with the active sites of a catalyst. researchgate.net

Molecular Docking Studies of Derived Scaffolds

This compound serves as a versatile chemical building block. Through chemical reactions, it can be converted into more complex molecular scaffolds, such as novel chalcones, pyrazolines, or benzothiazoles, which may possess biological activity. nih.govnih.gov Molecular docking is a computational technique used extensively in drug discovery to predict how these derived molecules (ligands) might bind to a specific biological target, typically a protein or enzyme receptor. researchgate.netmdpi.com

The process involves using a computer program (e.g., AutoDock Vina, Glide) to place the ligand into the binding site of a receptor whose three-dimensional structure is known (often from the Protein Data Bank, or PDB). researchgate.netmdpi.com The program then calculates the most likely binding poses and estimates the binding affinity, usually reported as a docking score in kcal/mol. nih.gov A more negative score typically indicates a stronger, more favorable interaction.

Docking studies on scaffolds derived from chalcones have been widely reported. nih.govresearchgate.net For instance, novel chalcone hybrids have been docked into the active site of the E. coli ribosome (PDB ID: 2AW4) to evaluate their potential as antibacterial agents. researchgate.net These studies not only predict binding affinity but also reveal the specific molecular interactions—such as hydrogen bonds, hydrophobic interactions, and pi-stacking—that stabilize the ligand-receptor complex. foliamedica.bg This detailed structural insight is invaluable for the rational design of new therapeutic agents based on scaffolds derived from precursors like this compound. nih.gov

Table 3: Representative Molecular Docking Results for Chalcone-Derived Scaffolds

| Derived Scaffold | Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | Source |

| Oxazolidinone-Thiophene Chalcone Hybrid | E. coli Ribosome (2AW4) | Comparable to Linezolid | G2053, A2054, C2055 | researchgate.net |

| Benzothiazole-Chalcone | Human Carbonic Anhydrase II | - | Not specified | nih.gov |

| Pyrazoline-Chalcone | H. pylori Urease | -5.3 to -5.7 | Not specified | nih.gov |

| Flavone-based Natural Compound | Human Melanocortin-4 Receptor (7PIU) | -6.16 to -8.41 | Asp122, His264, Asn123 | foliamedica.bg |

This table showcases results from various docking studies on different scaffolds to illustrate the application and outputs of the molecular docking technique.

Analysis of Binding Interactions in Chemical Systems

Computational analysis serves as a powerful tool for understanding the intricate binding interactions of molecules. In the context of organocatalysis, these analyses can elucidate the forces driving molecular recognition and the stability of catalyst-substrate complexes. While specific computational studies on the binding interactions of this compound are not extensively detailed in the provided search results, the principles of such analyses are well-established. nih.govresearchgate.net

Typically, these investigations employ methods like Density Functional Theory (DFT) to model the geometric and electronic properties of the interacting molecules. The analysis often focuses on identifying and quantifying non-covalent interactions, which are crucial for the stereoselectivity of many organocatalytic reactions. nih.gov These interactions can include hydrogen bonds, π-stacking, and CH/π interactions. nih.gov For a molecule like this compound, with its aromatic tolyl group and the acryloyl moiety, both π-stacking and CH/π interactions with a chiral catalyst would be of significant interest.

The process of analyzing these interactions involves the construction of a transition state (TS) model for the reaction. The relative stability of different transition states, leading to different stereoisomers, is then evaluated. The balance of favorable and unfavorable non-covalent interactions within these transition states ultimately determines the enantiomeric excess of the product. nih.gov For instance, a chiral phosphoric acid catalyst could engage in hydrogen bonding with the carbonyl oxygen of the acryloyl chloride, while the 3,3'-aryl groups of the catalyst could interact with the tolyl group of the substrate via π-stacking or CH/π interactions. nih.gov

To illustrate the type of data generated from such analyses, a hypothetical table of interaction energies for this compound with a generic chiral catalyst is presented below. This table is for illustrative purposes only, as specific data for this compound was not found.

| Interaction Type | Stabilizing Energy (kcal/mol) | Destabilizing Energy (kcal/mol) |

| Hydrogen Bonding | -5.2 | |

| π-Stacking | -2.8 | |

| CH/π Interactions | 0.5 | |

| Steric Repulsion | 1.2 |

Theoretical Studies on Catalytic Mechanisms

Anion-Binding Catalysis Mechanisms

Anion-binding catalysis has emerged as a significant strategy in organocatalysis, enabling the activation of substrates through the formation of a chiral contact ion pair. nih.gov In this catalytic mode, a neutral or positively charged catalyst binds to an anion, which in turn interacts with the substrate. While specific studies detailing the involvement of this compound in anion-binding catalysis are not available in the search results, the general mechanism can be described.

In a hypothetical scenario, the chloride of this compound could be the anion that interacts with a chiral anion-binding catalyst, such as a multidentate triazole-based hydrogen-bond donor. nih.gov The catalyst would form a complex with the chloride ion through multiple hydrogen bonds. nih.govnih.gov This complexation would increase the electrophilicity of the acryloyl group, making it more susceptible to nucleophilic attack.

The mechanism would proceed through the formation of a highly organized transition state where the catalyst, the chloride ion, the substrate (this compound), and the nucleophile are held in a specific orientation. This orientation is dictated by a network of non-covalent interactions, including hydrogen bonds and potentially π-π interactions between the substrate and the catalyst. nih.gov The stereochemical outcome of the reaction is controlled by the facial selectivity of the nucleophilic attack on the activated substrate, which is guided by the chiral environment created by the catalyst. nih.gov

Modeling Non-Covalent Interactions in Organocatalysis

The accurate modeling of non-covalent interactions is paramount for understanding and predicting the outcomes of organocatalytic reactions. nih.govresearchgate.net These subtle yet decisive interactions govern the stereoselectivity by stabilizing one transition state over another. nih.gov For a substrate like this compound, several types of non-covalent interactions would be critical in a catalytic cycle.

Computational models, often based on DFT, are used to map the potential energy surface of the reaction and identify the key transition states. nih.gov Within these models, various non-covalent interactions are analyzed:

Hydrogen Bonding: A primary interaction in many organocatalytic systems, often involving a hydrogen bond donor catalyst and a carbonyl group on the substrate. mdpi.com

π-Stacking: Interactions between aromatic rings, such as the tolyl group of the substrate and an aromatic moiety on the catalyst. nih.gov

CH/π Interactions: The interaction of a C-H bond with a π-system, which can be a significant factor in determining stereoselectivity. nih.gov

Dispersion Forces: Weak, attractive forces that are ubiquitous and can collectively contribute significantly to the stability of the transition state. nih.gov

Below is a hypothetical data table summarizing the calculated energy contributions of different non-covalent interactions in a modeled transition state involving this compound. This data is illustrative due to the absence of specific literature findings.

| Non-Covalent Interaction | Catalyst Moiety | Substrate Moiety | Calculated Energy Contribution (kcal/mol) |

| Hydrogen Bond | -NH (Thiourea) | C=O (Acryloyl) | -4.5 |

| π-Stacking | Phenyl (Catalyst) | Tolyl (Substrate) | -2.1 |

| CH/π Interaction | C-H (Catalyst) | Tolyl (Substrate) | -1.5 |

| Steric Clash | Aryl group (Catalyst) | Methyl (Tolyl) | +1.8 |

Catalysis in Reactions Involving E 3 M Tolylacryloyl Chloride

Lewis Acid Catalysis in Acylation

Lewis acid catalysis is fundamental to activating the acyl chloride moiety of (E)-3-m-Tolylacryloyl chloride, particularly for acylation reactions such as the Friedel-Crafts acylation. rsc.orgmdpi.com By accepting an electron pair from the chlorine atom, the Lewis acid enhances the electrophilicity of the carbonyl carbon, forming a highly reactive acylium ion or a polarized complex. rsc.orgacs.org This activation facilitates the attack by nucleophiles, most notably aromatic rings, to form new carbon-carbon bonds.

Aluminum chloride (AlCl₃) is the archetypal Lewis acid catalyst for Friedel-Crafts acylation. rsc.orgacs.org Its mechanism involves reacting with the acyl chloride to generate a potent electrophile, the acylium ion, which then undergoes electrophilic aromatic substitution with an aromatic substrate. acs.org A significant drawback of this method is the need for more than a stoichiometric amount of AlCl₃, as the catalyst complexes strongly with the resulting ketone product, rendering it inactive. sigmaaldrich.com This leads to large volumes of toxic waste during aqueous workup. oaepublish.com

When using α,β-unsaturated acyl chlorides like acryloyl chloride, complexities can arise. For instance, the reaction of acryloyl chloride with benzene (B151609) in the presence of AlCl₃ can lead to a tandem Friedel-Crafts acylation and subsequent intramolecular or intermolecular alkylation, yielding a mixture of products such as dihydrochalcones and 1-indanones. oaepublish.comresearchgate.netnih.gov The relative concentration of the reactants can influence the product distribution. oaepublish.com Furthermore, with certain substrates like ferrocene, using AlCl₃ with acryloyl chloride can lead to reduction of the double bond or polymerization rather than the desired unsaturated ketone. sciforum.net

Table 1: Comparison of Traditional vs. Emerging Lewis Acid Catalysts in Acylation

| Catalyst Type | Catalyst Example | Typical Loading | Key Advantages | Key Limitations | Relevant Findings |

|---|---|---|---|---|---|

| Traditional | AlCl₃ | Stoichiometric or greater | High reactivity, low cost | Large amount of waste, catalyst is not recyclable, low tolerance for some functional groups. sigmaaldrich.comoaepublish.com | Can promote side reactions like alkylation and reduction with unsaturated acyl chlorides. oaepublish.comsciforum.net |

| Emerging | Zinc Oxide (ZnO) | Catalytic | Reusable, inexpensive, mild solvent-free conditions. nih.govnsf.gov | May be ineffective for weakly activated or deactivated aromatic substrates. rsc.org | Efficient for Friedel-Crafts acylation of activated aromatics; can be recovered and reused multiple times. sigmaaldrich.comnih.govnsf.gov |

| Indium Triflate (In(OTf)₃) | Catalytic (e.g., 1 mol%) | Highly efficient, water tolerant, can be used in "green" solvents like ionic liquids. nih.govacs.orgresearchgate.net | Higher cost compared to traditional catalysts. researchgate.net | Excellent for acylation of electron-rich aromatics; mechanism may involve triflic acid as the active species. researchgate.netresearchgate.net | |

| Erbium Trifluoromethanesulfonate (Er(OTf)₃) | Catalytic | Powerful catalyst, recyclable, high yields under mild conditions. nih.govrsc.org | Primarily studied for acylation of alcohols/phenols, less data on Friedel-Crafts reactions. rsc.orgmdpi.com | Highly effective for acylation of a broad range of substrates, including those with sensitive functional groups. rsc.org |

To overcome the limitations of traditional Lewis acids, a new generation of more sustainable and efficient catalysts has been developed.

Zinc Oxide (ZnO): ZnO has emerged as a simple, economical, and reusable catalyst for Friedel-Crafts acylation. sigmaaldrich.comnih.gov It effectively catalyzes the reaction between various aromatic compounds and acid chlorides at room temperature under solvent-free conditions, with reactions often completing in minutes. nih.govnsf.gov The ZnO powder can be recovered and reused multiple times with minimal loss of activity. sigmaaldrich.comnsf.gov However, its efficacy can be substrate-dependent. While some studies report excellent yields for weakly activated rings like chlorobenzene (B131634) nsf.gov, other research indicates that ZnO fails to catalyze reactions with weakly activated (toluene) or deactivated (chlorobenzene, bromobenzene) substrates, working primarily for strongly activated rings like anisole (B1667542) and furan (B31954). rsc.org The proposed mechanism suggests that the true catalyst may be zinc chloride (ZnCl₂), generated in situ from the reaction of ZnO with the acyl chloride. sigmaaldrich.comnsf.gov

Indium Triflate (In(OTf)₃): As a water-tolerant Lewis acid, indium(III) triflate is a highly effective catalyst for Friedel-Crafts reactions. researchgate.net It can promote the acylation of electron-rich aromatics at very low catalyst loadings (e.g., 1 mol%). researchgate.net The use of In(OTf)₃ in environmentally benign solvents, such as ionic liquids, further enhances its "green" credentials, allowing for easy recycling of the catalytic system. acs.org Mechanistic investigations suggest that the active catalytic species might be triflic acid, generated in situ, which is a powerful protic acid. researchgate.net

Erbium Trifluoromethanesulfonate (Er(OTf)₃): Lanthanide salts, including erbium(III) triflate, are recognized as powerful and recyclable Lewis acid catalysts for various organic transformations. nih.govmdpi.com Er(OTf)₃ is particularly effective for the acylation of alcohols and phenols, working with a wide array of substrates and acylating agents while being easy to recycle and reuse. rsc.org Its strong Lewis acidity, enhanced by the triflate anion, allows it to activate carbonyl compounds efficiently under mild conditions. mdpi.comrsc.org While less studied for Friedel-Crafts reactions specifically, its demonstrated catalytic power in other acylation processes suggests its potential applicability for activating this compound.

Traditional Lewis Acids (e.g., AlCl3)

Organocatalysis and Bifunctional Catalysts

Organocatalysis utilizes small organic molecules to accelerate chemical reactions, offering a metal-free alternative to traditional catalysis. researchgate.net For a substrate like this compound, organocatalysts can activate either the electrophilic carbonyl group or the α,β-unsaturated system through non-covalent interactions, such as hydrogen bonding.

Thiourea (B124793) and squaramide derivatives are prominent classes of hydrogen-bond donor catalysts. researchgate.netnih.gov They possess two N-H groups capable of forming a bidentate hydrogen-bonding interaction with an electron-rich atom, such as the carbonyl oxygen of this compound. This interaction polarizes the C=O bond, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack. This mode of activation is crucial in reactions like conjugate additions, cycloadditions, and acyl transfer reactions. nih.govresearchgate.netacs.org

Squaramides are generally more acidic and form stronger hydrogen bonds than the corresponding thioureas, which often translates to higher catalytic activity. nih.govchinesechemsoc.org The rigid, planar structure of the squaramide core optimally positions the N-H groups for double hydrogen bonding. researchgate.netresearchgate.net These catalysts are effective even at low loadings and are known for their tolerance of a wide range of functional groups. researchgate.net

Table 2: Comparison of Thiourea and Squaramide Organocatalysts

| Catalyst Type | Activation Mode | Key Structural Feature | Relative Acidity (H-Bonding Strength) | Typical Applications |

|---|---|---|---|---|

| Thiourea | Double Hydrogen Bonding | C=S core with two N-H groups | Less acidic | Michael additions, Aldol (B89426) reactions, Mannich reactions, Cycloadditions. researchgate.netnih.gov |

| Squaramide | Double Hydrogen Bonding | Planar cyclobutenedione core with two N-H groups | More acidic (Stronger H-bonds). nih.govnih.gov | Michael additions, Cycloadditions, Acyl-transfer reactions (often with higher activity than thioureas). researchgate.netacs.orgchinesechemsoc.org |

A key advantage of organocatalysis is the relative ease of creating chiral catalysts for asymmetric synthesis. diva-portal.org By attaching a chiral scaffold (often derived from natural products like cinchona alkaloids or amino acids) to a thiourea or squaramide core, a chiral microenvironment is established around the active site. acs.orgorganic-chemistry.orgacademie-sciences.fr

When a prochiral nucleophile or electrophile interacts with such a catalyst, the chiral environment directs the approach of the reactants, favoring the formation of one enantiomer over the other. nih.gov In the context of this compound, a chiral bifunctional catalyst could facilitate the enantioselective conjugate addition of a nucleophile to the β-carbon of the unsaturated system. The catalyst would simultaneously activate the electrophile (the acryloyl chloride) through hydrogen bonding and orient the incoming nucleophile, which could be held by a basic site on the catalyst (e.g., a tertiary amine), thereby controlling the stereochemical outcome of the reaction. chinesechemsoc.org Similarly, chiral nucleophilic catalysts, such as derivatives of 4-dimethylaminopyridine (B28879) (DMAP) or bicyclic imidazoles, are highly effective in enantioselective acyl transfer reactions, including desymmetrization of meso-diols and kinetic resolutions. organic-chemistry.orgmdpi.comuva.nl

Thiourea and Squaramide-Based Catalysts

Transition Metal Catalysis

Transition metal complexes are powerful catalysts that enable a vast array of transformations not accessible through other means. For this compound, transition metal catalysis offers pathways for cross-coupling reactions at the acyl chloride position and for selective transformations of the alkene moiety.

Palladium catalysts are particularly prominent in this field. sigmaaldrich.com Several named reactions can be envisioned using this compound:

Suzuki-Miyaura Coupling: This reaction couples the acyl chloride with an organoboron reagent (e.g., a boronic acid) to form a ketone. nsf.govmdpi.com This provides a powerful method for creating C(acyl)-C(sp²) bonds, offering a catalytic alternative to classical Friedel-Crafts reactions. mdpi.com Anhydrous conditions are often required to prevent hydrolysis of the acyl chloride. nih.govmdpi.com

Sonogashira Coupling: This involves the coupling of the acyl chloride with a terminal alkyne, typically catalyzed by a palladium complex with a copper(I) co-catalyst, to produce α,β-alkynyl ketones (ynones). sciforum.netresearchgate.netmdpi.com These products are highly valuable synthetic intermediates. mdpi.com